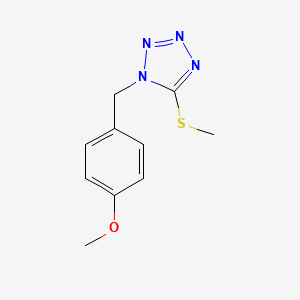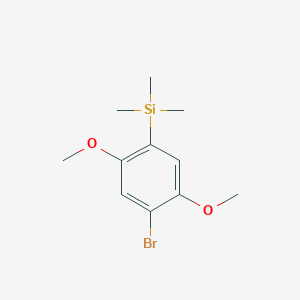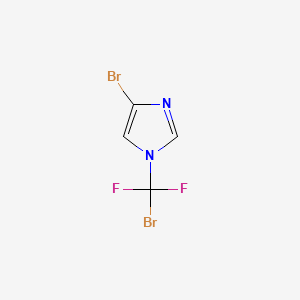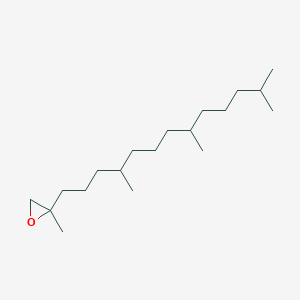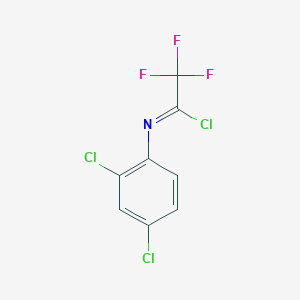
N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is an organic compound that features both dichlorophenyl and trifluoroacetimidoyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves the reaction of 2,4-dichloroaniline with trifluoroacetic anhydride in the presence of a chlorinating agent such as thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:
Step 1: 2,4-Dichloroaniline reacts with trifluoroacetic anhydride to form N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide.
Step 2: The amide is then treated with thionyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the imidoyl chloride group can be replaced by various nucleophiles, such as amines, alcohols, and thiols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide and hydrochloric acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions of acids or bases.
Major Products
Nucleophilic Substitution: The major products are N-substituted derivatives of the original compound.
Hydrolysis: The major products are N-(2,4-dichlorophenyl)-2,2,2-trifluoroacetamide and hydrochloric acid.
Applications De Recherche Scientifique
N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its ability to form covalent bonds with nucleophilic sites in target molecules. This reactivity is primarily due to the presence of the imidoyl chloride group, which is highly electrophilic. The compound can interact with various molecular targets, including enzymes and receptors, leading to changes in their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-nitrobenzamide
- N-(2,4-Dichlorophenyl)-2-chloroacetamide
- N-(2,4-Dichlorophenyl)-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Uniqueness
N-(2,4-Dichlorophenyl)-2,2,2-trifluoroacetimidoyl Chloride is unique due to the presence of both dichlorophenyl and trifluoroacetimidoyl groups, which impart distinct chemical properties. These properties include high reactivity towards nucleophiles and the ability to form stable covalent bonds with target molecules. This makes the compound particularly useful in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C8H3Cl3F3N |
|---|---|
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
N-(2,4-dichlorophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3Cl3F3N/c9-4-1-2-6(5(10)3-4)15-7(11)8(12,13)14/h1-3H |
Clé InChI |
XUAVVTCLDZAZKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)Cl)N=C(C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-Amino-N-[4-(3,5-dimethoxy-4-pyridyl)phenyl]-3,3-diphenylpropanamide Dihydrochloride](/img/structure/B13686251.png)


![Methyl 1-[4-(Trifluoromethoxy)phenyl]cyclopentanecarboxylate](/img/structure/B13686266.png)
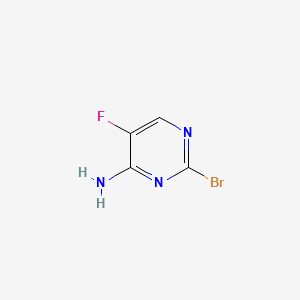
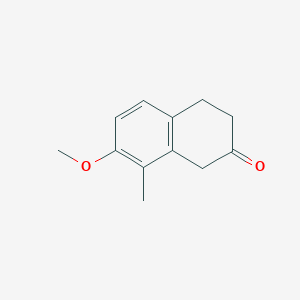
![1-[(1-Cbz-4-piperidyl)methyl]piperazine](/img/structure/B13686281.png)


![4-Chloro-7-iodoisoxazolo[4,5-c]pyridin-3-amine](/img/structure/B13686318.png)
